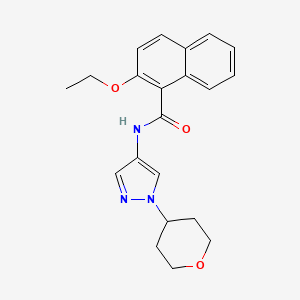

![molecular formula C9H9N3S2 B2845396 6-(异丙基硫基)咪唑并[2,1-b][1,3]噻唑-5-碳腈 CAS No. 477864-49-6](/img/structure/B2845396.png)

6-(异丙基硫基)咪唑并[2,1-b][1,3]噻唑-5-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

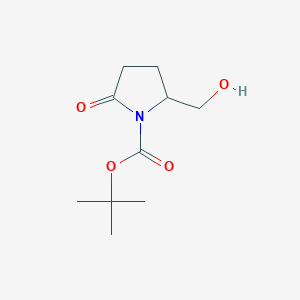

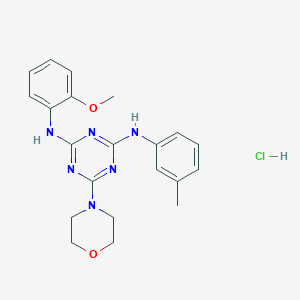

6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a chemical compound with the molecular formula C9H9N3S2 . It is a solid substance and is used in various scientific research .

Molecular Structure Analysis

The molecular structure of 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is defined by its IUPAC name and its InChI code:1S/C9H9N3S2/c1-6(2)14-8-7(5-10)12-3-4-13-9(12)11-8/h3-4,6H,1-2H3 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile include its molecular weight of 223.32 and its solid physical form .科学研究应用

Anticancer Applications

Derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, which includes “6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile”, have been studied for their potential as anticancer drugs . For instance, compound 3b, a derivative of imidazo[2,1-b][1,3]thiazole, exhibited promising inhibitory activity over most of the cancer cell lines .

Antiviral Applications

Imidazo[2,1-b][1,3]thiazole derivatives are also known for their broad range of pharmaceutical applications as antiviral drugs . However, specific studies on “6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile” in this context are not readily available.

Antioxidant Applications

The imidazo[2,1-b][1,3]thiazole ring system is known for its antioxidant properties . Derivatives of this compound could potentially be used in the treatment of diseases caused by oxidative stress.

Immunomodulatory Applications

Imidazo[2,1-b][1,3]thiazole derivatives have been studied for their immunomodulatory effects . These compounds could potentially be used to modulate the immune response in various diseases.

Tuberculostatic Applications

Imidazo[2,1-b][1,3]thiazole derivatives have been studied for their tuberculostatic properties . These compounds could potentially be used in the treatment of tuberculosis.

Antimicrobial Applications

While specific studies on “6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile” are not readily available, imidazo[2,1-b][1,3]thiazole derivatives have shown activity against fast-growing Mycobacterium smegmatis , suggesting potential antimicrobial applications.

安全和危害

The safety information available indicates that 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

While specific future directions for 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile are not mentioned in the available literature, related compounds have been the subject of ongoing research due to their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

作用机制

Target of Action

The primary targets of 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile are currently under investigation. The compound is a part of a class of molecules that have shown activity against certain types of cells . .

Mode of Action

The mode of action of 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile involves a sequence of steps. It starts with amine-induced N-deprotection, followed by oxidative aminocarbonylation of the triple bond. This leads to the formation of a 2-ynamide intermediate. The next step is a dearomative cyclization, which occurs by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety. The final step is aromatization by proton-shift isomerization .

Biochemical Pathways

The compound is known to undergo a series of reactions that lead to the formation of a carbonylated imidazo[2,1-b]thiazole . The downstream effects of these reactions on cellular pathways are currently under investigation.

Result of Action

The molecular and cellular effects of 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile’s action are currently under investigation. Preliminary studies suggest that the compound may have activity against certain types of cells

属性

IUPAC Name |

6-propan-2-ylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c1-6(2)14-8-7(5-10)12-3-4-13-9(12)11-8/h3-4,6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAUXGQUQAMIDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(N2C=CSC2=N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

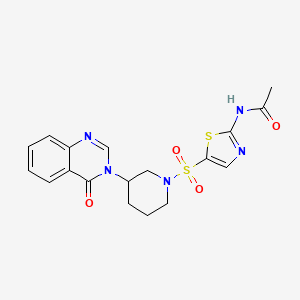

![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2845322.png)

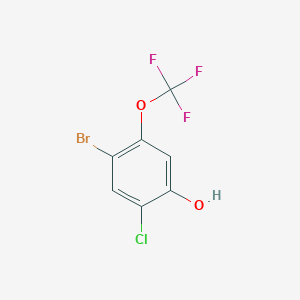

![1-Prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2845326.png)

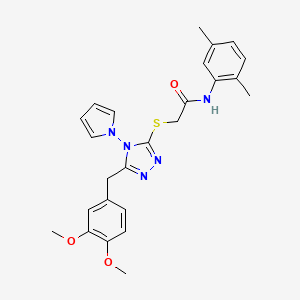

![methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2845329.png)

![Methyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2845331.png)

![Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2845333.png)